molecular formula C10H6N2O B8756239 5-Isocyanatoisoquinoline

5-Isocyanatoisoquinoline

Cat. No.: B8756239
M. Wt: 170.17 g/mol
InChI Key: JTBAQPOKEMZAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyanatoisoquinoline is a heterocyclic compound featuring an isocyanato (-NCO) functional group at the 5-position of the isoquinoline scaffold. The isocyanato group is highly reactive, enabling participation in nucleophilic addition reactions, such as the formation of ureas or carbamates, which are critical in medicinal chemistry and polymer synthesis .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

5-isocyanatoisoquinoline

InChI

InChI=1S/C10H6N2O/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-6H

InChI Key

JTBAQPOKEMZAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-Isocyanatoisoquinoline include halogenated, amino-, nitro-, and sulfonic acid-substituted derivatives. The substituent type significantly influences physical properties, reactivity, and applications:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Applications
This compound -NCO C₁₀H₆N₂O 170.17* Not reported Urethane/polymer synthesis, medicinal chemistry
5-Bromoisoquinoline -Br C₉H₆BrN 224.06 78–80 Suzuki coupling, halogenation reactions
5-Chloroisoquinoline -Cl C₉H₆ClN 163.61 125–128 Intermediate in drug synthesis
5-Aminoisoquinoline -NH₂ C₉H₈N₂ 144.17 125–128 Ligand in coordination chemistry
5-Nitroisoquinoline -NO₂ C₉H₆N₂O₂ 174.16 Not reported Nitration studies, explosive precursors
Isoquinoline-5-sulfonic acid -SO₃H C₉H₇NO₃S 209.22 >300 Catalysis, surfactants

*Calculated molecular weight.

Key Observations:
  • Reactivity: The isocyanato group (-NCO) is more electrophilic than halogens (-Br, -Cl) or amino groups (-NH₂), making it prone to nucleophilic attacks (e.g., by amines or alcohols) . In contrast, halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) , while amino groups act as directing groups in metal-catalyzed reactions .
  • Thermal Stability: Sulfonic acid derivatives (e.g., Isoquinoline-5-sulfonic acid) exhibit high thermal stability (melting point >300°C), whereas halogenated and amino derivatives decompose at lower temperatures .
  • Applications: Nitro-substituted isoquinolines are precursors for explosives or dyes , while isocyanato derivatives are used in polymer crosslinking .

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